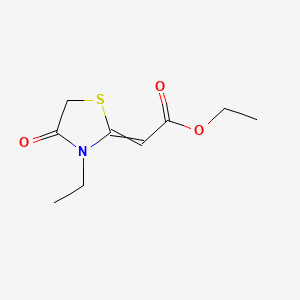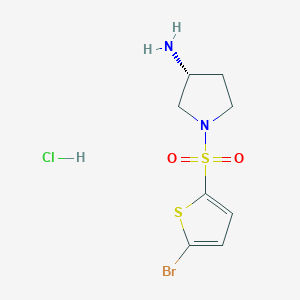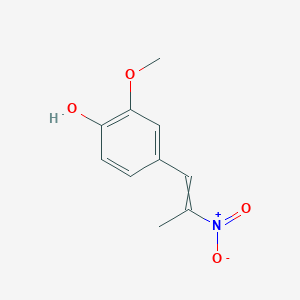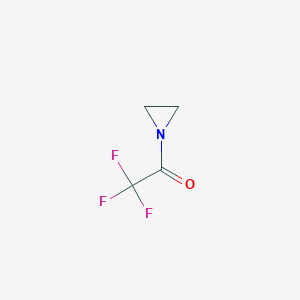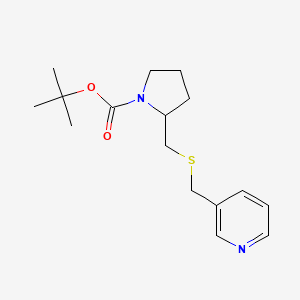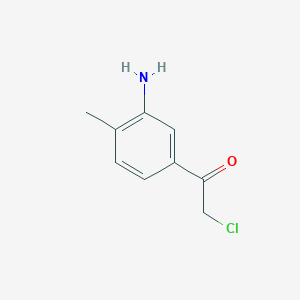![molecular formula C16H25N3O4 B13959667 Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is a compound that features a pyridine ring substituted with two Boc-protected amino groups. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine typically involves the protection of amino groups on a pyridine ring. One common method is to start with 2-(aminomethyl)pyridine and introduce the Boc-protecting groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups using acidic conditions (e.g., trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Oxidation and Reduction: Potential oxidation of the aminomethyl group to a formyl or carboxyl group, and reduction of the pyridine ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotected Amines: Resulting from the removal of Boc groups.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions used.
Aplicaciones Científicas De Investigación
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine largely depends on its specific application. In general, the Boc-protected amino groups can be selectively deprotected to reveal reactive amines, which can then interact with various molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Boc-aminomethyl)pyridine: Lacks the additional Boc-protected amino group at the 5-position.
4-(Boc-aminomethyl)pyridine: Substitution at the 4-position instead of the 5-position.
5-(Boc-amino)pyridine: Only one Boc-protected amino group at the 5-position.
Uniqueness
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is unique due to the presence of two Boc-protected amino groups at distinct positions on the pyridine ring. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C16H25N3O4 |
|---|---|
Peso molecular |
323.39 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
InChI |
InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)12(17)11-8-7-10(9-18-11)19-14(21)23-16(4,5)6/h7-9,12H,17H2,1-6H3,(H,19,21) |
Clave InChI |
OBRKWOZDXSUDGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1=NC=C(C=C1)NC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


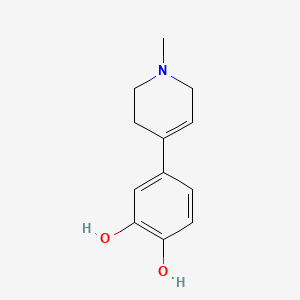
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)

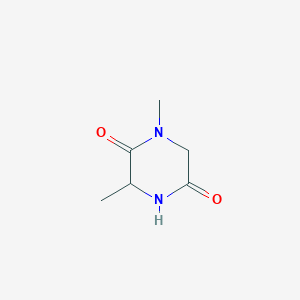
![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
